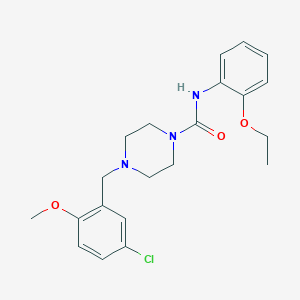
4-(5-chloro-2-methoxybenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide
Overview
Description
4-(5-chloro-2-methoxybenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TCS 359 or TCS359. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action is still under investigation.
Mechanism of Action
The exact mechanism of action of TCS 359 is still under investigation. It is believed to act on various neurotransmitter systems, including dopamine, serotonin, and glutamate. TCS 359 may also affect the activity of various enzymes and receptors involved in neuroprotection and inflammation.
Biochemical and Physiological Effects:
TCS 359 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic, anxiolytic, and antidepressant effects. TCS 359 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and synaptic plasticity. TCS 359 may also have anti-inflammatory effects, as it has been found to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
TCS 359 has several advantages for lab experiments. It is stable and easy to synthesize, and it has been found to have low toxicity in animal studies. TCS 359 is also selective for certain neurotransmitter systems, which makes it a useful tool for studying the effects of these systems on behavior and physiology. However, there are also limitations to using TCS 359 in lab experiments. Its mechanism of action is still not fully understood, which makes it difficult to interpret the results of experiments. TCS 359 is also relatively expensive, which may limit its use in some labs.
Future Directions
There are several future directions for research on TCS 359. One area of research is to further investigate its mechanism of action and its effects on neurotransmitter systems and enzymes involved in neuroprotection and inflammation. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases and cancer. TCS 359 may also have potential as a tool for studying the effects of neurotransmitter systems on behavior and physiology. Overall, TCS 359 is a promising compound that has significant potential for therapeutic applications and scientific research.
Scientific Research Applications
TCS 359 has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have antipsychotic, anxiolytic, and antidepressant effects. TCS 359 has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects, and it may also have anti-inflammatory properties. TCS 359 has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-3-28-20-7-5-4-6-18(20)23-21(26)25-12-10-24(11-13-25)15-16-14-17(22)8-9-19(16)27-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAHWWNIRLWFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)
![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)
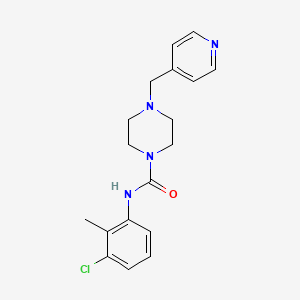
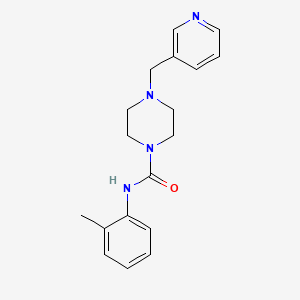

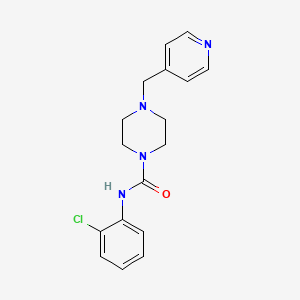
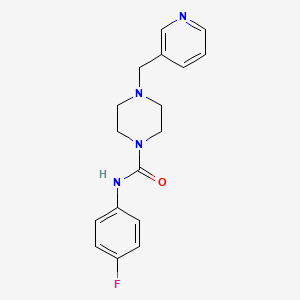
![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)
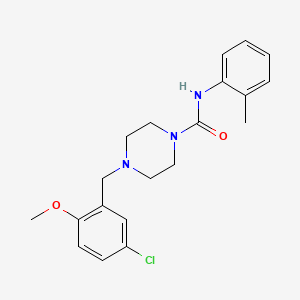


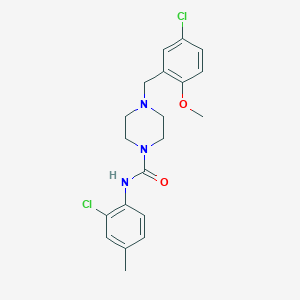

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4284991.png)